molecular formula C21H20N2O B14122930 10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one

10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one

Cat. No.: B14122930
M. Wt: 316.4 g/mol
InChI Key: VZPHBJXKCMXTJM-UHFFFAOYSA-N
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Description

10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one typically involves the reaction of acridone with 1-(4-bromobutyl)pyrrole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding acridine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced acridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Acridine N-oxides.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems due to its strong fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, as acridine derivatives have shown promising activity against various cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.

    Proflavine: An acridine derivative used as an antiseptic and in cancer research.

Uniqueness

10-(4-(1H-Pyrrol-1-yl)butyl)acridin-9(10H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrole moiety and the butyl linker differentiates it from other acridine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

10-(4-pyrrol-1-ylbutyl)acridin-9-one

InChI

InChI=1S/C21H20N2O/c24-21-17-9-1-3-11-19(17)23(20-12-4-2-10-18(20)21)16-8-7-15-22-13-5-6-14-22/h1-6,9-14H,7-8,15-16H2

InChI Key

VZPHBJXKCMXTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCN4C=CC=C4

Origin of Product

United States

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